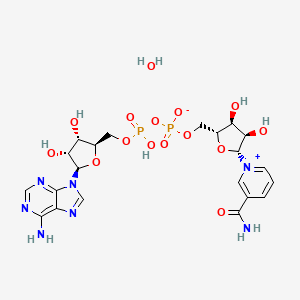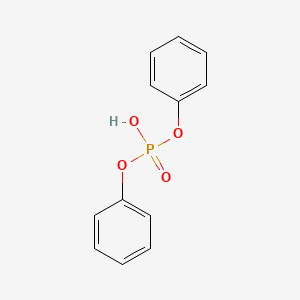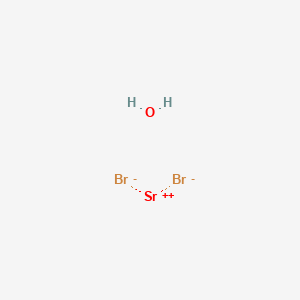
NAD+ Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinamide adenine dinucleotide hydrate is a coenzyme found in all living cells. It plays a crucial role in metabolism by facilitating redox reactions, which involve the transfer of electrons from one molecule to another. This compound exists in two forms: the oxidized form (nicotinamide adenine dinucleotide) and the reduced form (nicotinamide adenine dinucleotide hydrogen). Nicotinamide adenine dinucleotide hydrate is essential for energy production, DNA repair, and cellular signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nicotinamide adenine dinucleotide hydrate can be synthesized through various chemical routes. One common method involves the enzymatic conversion of nicotinamide riboside to nicotinamide mononucleotide, which is then converted to nicotinamide adenine dinucleotide through the action of nicotinamide mononucleotide adenylyltransferase . This process typically requires specific reaction conditions, including the presence of adenosine triphosphate and magnesium ions.
Industrial Production Methods
Industrial production of nicotinamide adenine dinucleotide hydrate often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the biosynthesis of nicotinamide adenine dinucleotide from simpler precursors such as tryptophan or aspartic acid . The fermentation process is followed by purification steps to isolate and concentrate the compound.
Análisis De Reacciones Químicas
Types of Reactions
Nicotinamide adenine dinucleotide hydrate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: It acts as an electron carrier, alternating between its oxidized (nicotinamide adenine dinucleotide) and reduced (nicotinamide adenine dinucleotide hydrogen) forms.
Hydrolysis: It can be hydrolyzed to produce nicotinamide and adenosine diphosphate ribose.
Common Reagents and Conditions
Common reagents used in reactions involving nicotinamide adenine dinucleotide hydrate include:
Major Products
The major products formed from reactions involving nicotinamide adenine dinucleotide hydrate include:
Nicotinamide adenine dinucleotide hydrogen: Formed during reduction reactions.
Nicotinamide: Produced during hydrolysis reactions.
Aplicaciones Científicas De Investigación
Nicotinamide adenine dinucleotide hydrate has a wide range of scientific research applications, including:
Mecanismo De Acción
Nicotinamide adenine dinucleotide hydrate exerts its effects through several mechanisms:
Redox Reactions: It acts as an electron carrier, facilitating the transfer of electrons in metabolic pathways.
Enzyme Activation: It serves as a substrate for enzymes such as sirtuins and poly (adenosine diphosphate-ribose) polymerases, which regulate cellular processes like DNA repair and gene expression.
Signaling Molecule: It functions as a signaling molecule in pathways involved in cellular stress responses and energy metabolism.
Comparación Con Compuestos Similares
Nicotinamide adenine dinucleotide hydrate is unique compared to other similar compounds due to its dual role as a redox coenzyme and a signaling molecule. Similar compounds include:
Nicotinamide adenine dinucleotide phosphate: Similar in structure but primarily involved in anabolic reactions.
Nicotinamide mononucleotide: A precursor in the biosynthesis of nicotinamide adenine dinucleotide.
Nicotinamide riboside: Another precursor that can be converted to nicotinamide adenine dinucleotide.
Nicotinamide adenine dinucleotide hydrate stands out due to its involvement in both energy production and regulatory processes, making it a vital compound in various biological systems.
Propiedades
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O14P2.H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);1H2/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDBMKCWNRCIFX-QYZPTAICSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O15P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B7801615.png)







![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B7801664.png)





